Cas no 2137472-35-4 (3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

3-(4-Ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethoxy-substituted pyrazole moiety. The Fmoc group enhances stability during peptide synthesis, facilitating selective deprotection under mild basic conditions. The ethoxy-pyrazole modification introduces steric and electronic effects, making it valuable in medicinal chemistry for designing bioactive compounds. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with standard coupling reagents and orthogonal protection strategies. Its structural features enable precise incorporation into peptide backbones, supporting the development of novel therapeutics and biochemical probes.
3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2137472-35-4 structure
Product Name:3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2137472-35-4
MF:C24H25N3O5
MW:435.472406148911
CID:6273571
PubChem ID:165490501
Update Time:2025-08-05

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 2137472-35-4
    • EN300-1141352
    • 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • Inchi: 1S/C24H25N3O5/c1-3-31-16-12-25-27(13-16)15(2)22(23(28)29)26-24(30)32-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,15,21-22H,3,14H2,1-2H3,(H,26,30)(H,28,29)
    • InChI Key: QVPCQJRRJYYYNC-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)C(C)N1C=C(C=N1)OCC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 435.17942091g/mol
  • Monoisotopic Mass: 435.17942091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 103Ų

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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Additional information on 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Introduction to 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid (CAS No. 2137472-35-4)

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, with the CAS number 2137472-35-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by a pyrazole core substituted with an ethoxy group at the 4-position, and an amino group acylated with a methoxycarbonyl moiety linked to a fluorene ring. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of the fluorene moiety, in particular, has been associated with enhanced solubility and bioavailability, which are critical factors in drug design.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The pyrazole scaffold is known for its versatility in drug discovery, often serving as a key structural element in molecules that target inflammatory responses, metabolic disorders, and even certain types of cancer. The ethoxy substitution on the pyrazole ring further enhances its pharmacological potential by influencing electronic distribution and steric interactions.

The acylated amino group in this compound is another critical feature that contributes to its biological activity. The methoxycarbonyl (Moc) group not only stabilizes the amino function but also introduces a polar region that can interact favorably with biological targets. This modification is commonly employed in medicinal chemistry to improve the metabolic stability and binding affinity of drug candidates. The fluorene ring, on the other hand, adds another layer of complexity by providing a hydrophobic anchor that can enhance membrane permeability and cellular uptake.

Recent studies have highlighted the potential of this compound as a lead molecule for further derivatization and optimization. Researchers have been exploring its interactions with various enzymes and receptors, aiming to identify novel therapeutic targets. For instance, preliminary computational studies suggest that it may interact with enzymes involved in signal transduction pathways, potentially making it useful in treating conditions such as neurodegenerative diseases or autoimmune disorders.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the ethoxy group onto the pyrazole core typically involves nucleophilic substitution reactions, while the subsequent acylation of the amino group requires careful selection of reagents to avoid unwanted side products. The final step involves linking the fluorene moiety through a methoxycarbonylation reaction, which demands an optimized environment to achieve the desired regioselectivity.

One of the most compelling aspects of this compound is its potential as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and homology modeling, researchers can predict how this molecule might bind to specific biological targets. These predictions can then guide further modifications to enhance binding affinity and selectivity. Such approaches are particularly valuable in modern drug discovery pipelines, where rapid identification of promising candidates is essential.

In addition to its pharmacological potential, this compound also exhibits interesting physicochemical properties that make it suitable for formulation into various dosage forms. Its solubility profile, influenced by the fluorene ring and polar functional groups, allows for formulation into both oral and injectable preparations. This versatility is crucial for developing drugs that can be administered via multiple routes, catering to different patient needs and preferences.

The safety profile of 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is still under investigation, but initial toxicity studies suggest that it behaves as expected for molecules of this type. However, comprehensive pharmacokinetic and toxicological assessments are necessary before it can be considered for clinical development. These studies will provide critical insights into its absorption, distribution, metabolism, excretion (ADME) properties and potential long-term effects.

Future research directions may include exploring synthetic alternatives to improve scalability and cost-effectiveness. Additionally, investigating its behavior in vivo will be crucial for understanding its therapeutic potential fully. Collaborations between academic institutions and pharmaceutical companies could accelerate these efforts by combining expertise in synthetic chemistry, computational biology, and preclinical testing.

The development of new drugs remains one of the most challenging yet rewarding endeavors in science. Compounds like 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid exemplify the innovative approaches being taken to address unmet medical needs. By leveraging advances in synthetic chemistry and computational biology, researchers are paving the way for safer and more effective treatments for a wide range of diseases.

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